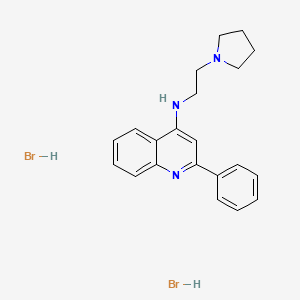

2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide

Description

2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide is a quinoline-based compound featuring a phenyl substituent at the 2-position of the quinoline core and a pyrrolidine-containing ethylamine side chain at the 4-position. The dihydrobromide salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

CAS No. |

853344-16-8 |

|---|---|

Molecular Formula |

C21H25Br2N3 |

Molecular Weight |

479.3 g/mol |

IUPAC Name |

2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinolin-4-amine;dihydrobromide |

InChI |

InChI=1S/C21H23N3.2BrH/c1-2-8-17(9-3-1)20-16-21(18-10-4-5-11-19(18)23-20)22-12-15-24-13-6-7-14-24;;/h1-5,8-11,16H,6-7,12-15H2,(H,22,23);2*1H |

InChI Key |

YWAQYVXHFOENKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide typically involves multi-step organic reactions. The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The phenyl group is introduced via Friedel-Crafts alkylation, and the pyrrolidine moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine moiety may enhance binding affinity to certain proteins, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in NMDA Receptor Antagonism

Bicycloheptane-Based Antagonists (Compounds 5a–f)

describes a series of NMDA receptor antagonists with bicyclo[2.2.1]heptane cores. For example:

- 5e: 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine Key Differences: Replaces the quinoline core with a bicycloheptane scaffold. Pharmacological Impact: The rigid bicyclic structure may enhance binding affinity to the NMDA receptor’s phencyclidine (PCP) site. Compound 5a (piperidine analog) showed the highest receptor affinity and neuroprotective efficacy in rodent models . Toxicity Profile: MDCK cell viability assays revealed concentration-dependent toxicity at >100 µM, comparable to memantine (a clinical NMDA antagonist) .

Quinoline Derivatives with Modified Substituents

highlights N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (C21H28N4O3):

- Key Differences: Incorporates a hydroxy group at position 4 and a morpholinomethyl-carboxamide chain at position 2.

- Functional Impact : The hydroxy group may improve solubility but reduce blood-brain barrier (BBB) penetration compared to the phenyl-substituted target compound.

Neurotransmitter Release Enhancers (Anthracenone Derivatives)

discusses anthracenone-based compounds like XE991 and DMP 543, which enhance acetylcholine release via K+ channel blockade:

- Structural Contrast: Anthracenone core vs. quinoline core.

- Potency: XE991 and DMP 543 exhibit EC50 values of 490 nM and 700 nM, respectively, far exceeding linopirdine (4.2 µM). The target compound’s NMDA antagonism mechanism differs but may share therapeutic overlap in neurodegenerative contexts .

Quinoline Carboxamide and Amine Derivatives

describes 2-phenylquinoline-4-carboxyl chloride derivatives, such as N'N'-bis-(2-phenyl-4-quinoloyl)ethylenediamine:

Pharmacological and Toxicological Data

Table 1: Comparative Pharmacological Profiles

Table 2: Structural Comparison

Biological Activity

2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide is a chemical compound that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C21H25Br2N3

- Molecular Weight : 436.25 g/mol

- CAS Number : 853344-18-0

The compound features a quinoline moiety, which is known for its diverse biological activities, including antimalarial and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine exhibit significant anticancer properties. For instance, derivatives have shown potent inhibition against various cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MV4-11 (leukemia) | 7.89 |

| Compound B | KCL-22 (leukemia) | 0.87 |

| Compound C | SH-SY5Y (neuroblastoma) | 1.3 |

These results suggest that the presence of the quinoline structure may enhance the cytotoxic effects against specific cancer types, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that quinoline derivatives can inhibit bacterial growth effectively:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents.

The proposed mechanism of action for 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine involves:

- Inhibition of Kinases : Similar compounds have shown to inhibit various kinases, which are critical in signaling pathways related to cell proliferation and survival.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at specific phases, preventing cancer cells from dividing.

Study on Anticancer Effects

In a study published in Molecular Cancer Therapeutics, researchers investigated the effects of a related quinoline derivative on leukemia cells. The results showed that the compound induced significant apoptosis and inhibited cell growth in vitro at concentrations as low as 10 nM. In vivo studies further demonstrated its efficacy in reducing tumor size in xenograft models without significant toxicity to normal tissues .

Study on Antimicrobial Properties

A separate investigation focused on the antimicrobial activity of the compound against multidrug-resistant strains of bacteria. The study found that it exhibited superior activity compared to conventional antibiotics, making it a promising candidate for further development in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.